6-Fluoro-2-naphthoic acid
Overview
Description
6-Fluoro-2-naphthoic acid is a fluorinated naphthoic acid derivative, which is a structural unit found in various biologically active compounds. The presence of the fluorine atom on the naphthalene ring can significantly alter the chemical and physical properties of the compound, potentially leading to enhanced biological activity or altered pharmacokinetics.
Synthesis Analysis
The synthesis of fluorinated naphthoic acids, including 6-fluoro-2-naphthoic acid, has been explored in the literature. A general route for the synthesis of mono- and difluoronaphthoic acids involves the elaboration of commercial fluorinated phenylacetic acids to 2-(fluoroaryl)glutaric acids, followed by selective hydrolysis, intramolecular Friedel-Crafts cyclization, and aromatization to furnish the target structures . Additionally, the synthesis of related compounds, such as 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, has been reported, which involves substitution and hydrolysis steps with a total yield of 63.69% .
Molecular Structure Analysis
The molecular structure of related fluorinated naphthoic acid derivatives has been studied. For instance, N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a Schiff base synthesized from 6-methoxy-2-naphthohydrazide and 4-fluorobenzaldehyde, was found to be almost planar with the C=N double bond in a trans configuration . This suggests that similar planarity and electronic configurations might be expected in 6-fluoro-2-naphthoic acid derivatives.
Chemical Reactions Analysis
The reactivity of fluorinated naphthoic acids can be inferred from the synthesis and reactions of related compounds. For example, the synthesis of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues involves reactions with cyclic amines, indicating that the fluoro-naphthoic acid core can participate in further functionalization reactions . Additionally, the synthesis of a chlorine-substituted 2,3-naphthalimide-based fluorophore demonstrates the potential for fluorinated naphthoic acids to be used in the development of fluorescent probes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-fluoro-2-naphthoic acid can be deduced from the properties of similar fluorinated compounds. The introduction of fluorine atoms typically affects the acidity, lipophilicity, and metabolic stability of the compounds. For instance, the presence of a 5-OH group on a 6-fluoro-1,8-naphthyridone-3-carboxylic acid derivative negatively affects biochemical potency, while a 5-methoxy group is tolerated, indicating that the substitution pattern on the naphthoic acid core can significantly influence biological activity . The photophysical properties of a related chlorine-substituted 2,3-naphthalimide-based fluorophore, which include high quantum yields in solvents of different polarity, suggest that 6-fluoro-2-naphthoic acid derivatives may also exhibit solvent-dependent photophysical behavior .
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Fluoronaphthoic Acids : Research led by Tagat et al. (2002) elaborates on the synthesis of various fluoro derivatives of naphthoic acids, including 6-Fluoro-2-naphthoic acid. This research is significant in developing biologically active compounds, where the synthesis process includes electrophilic fluorination and Friedel-Crafts cyclization techniques (Tagat et al., 2002).
Interaction with Other Molecules
- Interaction with Non-covalent Assemblies : A study by Katz and Day (2014) investigated the interaction of 6-Fluoro-2-naphthoic acid with assemblies of sunset yellow, using 19F chemical shifts and diffusion NMR methods. This study contributes to understanding the behavior of small molecules in complex environments (Katz & Day, 2014).
Biodegradation Pathways
- Biodegradation of Carboxylated Naphthalene : Research by Zhang, Sullivan, and Young (2004) provides insights into the anaerobic biodegradation pathway of polycyclic aromatic hydrocarbons like naphthalene. This study identifies metabolites of naphthalene, contributing to our understanding of environmental degradation processes (Zhang, Sullivan, & Young, 2004).
Material Science Applications
- Synthesis of Poly(6-hydroxy-2-naphthoic acid) : Research by Schwarz and Kricheldorf (1991) explores the synthesis of poly(6-hydroxy-2-naphthoic acid) and its properties. This research is relevant for understanding the chemical and physical properties of polymeric materials derived from naphthoic acid derivatives (Schwarz & Kricheldorf, 1991).
Safety And Hazards
6-Fluoro-2-naphthoic acid is classified as toxic to aquatic life with long-lasting effects . It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is advised . In case of accidental release, it’s recommended to ensure adequate ventilation, avoid ingestion and inhalation, and avoid getting the substance in eyes, on skin, or on clothing .
Relevant Papers
One relevant paper titled “Investigating the interaction of sunset yellow aggregates and 6‐fluoro‐2‐naphthoic acid: increasing probe molecule complexity” explores the interaction of a larger probe molecule, 6-fluoro-2-naphthoic acid with assemblies of sunset yellow using 19 F chemical shifts and diffusion NMR methods .
properties
IUPAC Name |
6-fluoronaphthalene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKDCZRPLWJEKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)F)C=C1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80382295 | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-naphthoic acid | |
CAS RN |
5043-01-6 | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80382295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoro-2-naphthoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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